

Cyclopentylacetyl Chloride: A Versatile Reagent in Organic Synthesis

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Compound of Interest		
Compound Name:	Cyclopentylacetyl chloride	
Cat. No.:	B075111	Get Quote

Abstract: **Cyclopentylacetyl chloride** is a valuable acylating agent in organic synthesis, primarily utilized for the introduction of the cyclopentylacetyl moiety into a wide range of molecules. Its utility is most pronounced in the formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of ketones, amides, and esters. These products often serve as intermediates in the development of pharmaceuticals and other biologically active compounds. This document provides detailed application notes, experimental protocols, and key data associated with the use of **cyclopentylacetyl chloride** as a reagent for researchers, scientists, and professionals in drug development.

Introduction

Cyclopentylacetyl chloride (C₅H₉CH₂COCl) is a reactive acyl chloride that serves as a key building block in organic synthesis. It is a colorless to pale yellow liquid, sensitive to moisture, and is primarily used as an intermediate in the production of pharmaceuticals and other fine chemicals.[1] Its utility stems from the reactivity of the acyl chloride group, which readily undergoes nucleophilic acyl substitution and Friedel-Crafts acylation reactions.

Physicochemical Properties

A summary of the key physicochemical properties of **cyclopentylacetyl chloride** is presented in Table 1.

Table 1: Physicochemical Properties of Cyclopentylacetyl Chloride



Property	Value	Reference
CAS Number	1122-99-2	[2][3]
Molecular Formula	C7H11CIO	[2][3]
Molecular Weight	146.61 g/mol	[2]
Boiling Point	57-58 °C at 10 mmHg	[4]
Appearance	Clear colorless to pale yellow liquid	[5]
Purity (Assay by GC)	≥96.0%	[5]
Refractive Index (@ 20°C)	1.4595-1.4645	[5]

Applications in Organic Synthesis

Cyclopentylacetyl chloride is a versatile reagent employed in several key organic transformations.

Synthesis of Cyclopentylacetyl Chloride

The most common method for the preparation of **cyclopentylacetyl chloride** is the reaction of cyclopentylacetic acid with thionyl chloride.

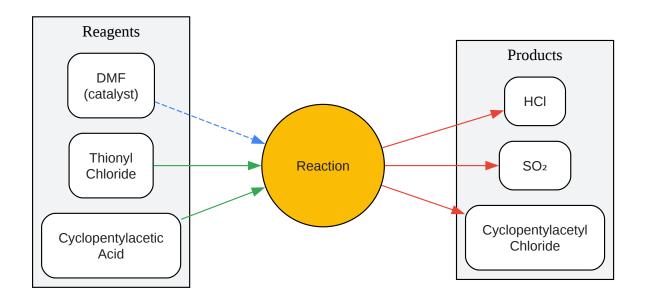
- Materials:
 - Cyclopentaneacetic acid (50 g)
 - N,N-dimethylformamide (2.9 ml)
 - Thionyl chloride (51 g)
- Procedure:
 - To a solution of cyclopentaneacetic acid (50 g) containing N,N-dimethylformamide (2.9 ml), add thionyl chloride (51 g) dropwise with stirring over a period of 15 minutes.
 - After the addition is complete, continue stirring for an additional 60 minutes.



- Remove the excess thionyl chloride in vacuo.
- Distill the residual oil to yield the final product.
- Quantitative Data:

Yield: 55.4 g (97%)

Boiling Point: 57°-58° C (10 mm Hg)



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Caption: Synthesis of Cyclopentylacetyl Chloride.

Friedel-Crafts Acylation

Cyclopentylacetyl chloride is an excellent electrophile for Friedel-Crafts acylation reactions, leading to the formation of aryl cyclopentylacetyl ketones. These ketones are valuable intermediates in medicinal chemistry.

- Materials:
 - Aromatic compound (e.g., benzene, toluene) (1.0 equiv)



- Cyclopentylacetyl chloride (1.1 equiv)
- Anhydrous aluminum chloride (AlCl₃) (1.1 equiv)
- Dichloromethane (anhydrous)
- Ice
- Concentrated HCI
- Saturated sodium bicarbonate solution

Procedure:

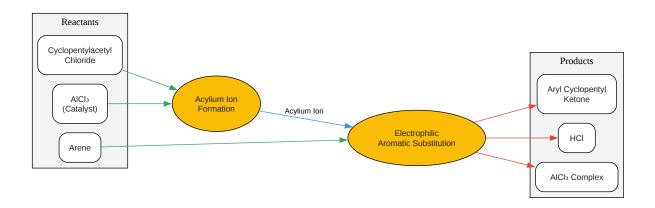
- In a round-bottomed flask equipped with a stir bar and under an inert atmosphere,
 suspend anhydrous aluminum chloride (1.1 equiv) in anhydrous dichloromethane.
- Cool the mixture to 0°C in an ice bath.
- Slowly add a solution of cyclopentylacetyl chloride (1.1 equiv) in anhydrous dichloromethane to the cooled suspension.
- To this mixture, add a solution of the aromatic compound (1.0 equiv) in anhydrous dichloromethane dropwise.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.
- Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the product by column chromatography or distillation.



Table 2: Representative Data for Friedel-Crafts Acylation

Aromatic Substrate	Product	Typical Yield (%)
Benzene	1-Cyclopentyl-2- phenylethanone	Not specified
Toluene	1-Cyclopentyl-2-(p-tolyl)ethanone	Not specified
Anisole	1-Cyclopentyl-2-(4- methoxyphenyl)ethanone	Not specified

Note: Specific yield data for reactions with **cyclopentylacetyl chloride** were not found in the provided search results; typical yields for Friedel-Crafts acylations are generally moderate to high.



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Caption: Friedel-Crafts Acylation Workflow.



Synthesis of Amides

Cyclopentylacetyl chloride readily reacts with primary and secondary amines to form the corresponding N-substituted-2-cyclopentylacetamides. These amides are of interest in medicinal chemistry due to their potential biological activities.

- Materials:
 - Aryl amine (e.g., aniline) (1.0 equiv)
 - Cyclopentylacetyl chloride (1.1 equiv)
 - Triethylamine (1.2 equiv) or Sodium Bicarbonate
 - Dichloromethane (anhydrous) or Ethyl Acetate/Water (biphasic)
 - 1 M HCl solution
 - Saturated sodium bicarbonate solution
 - Brine
- Procedure:
 - Dissolve the aryl amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane.
 - Cool the solution to 0°C in an ice bath.
 - Slowly add a solution of cyclopentylacetyl chloride (1.1 equiv) in anhydrous dichloromethane to the cooled amine solution.
 - Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.
 - Upon completion, wash the reaction mixture with 1 M HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.

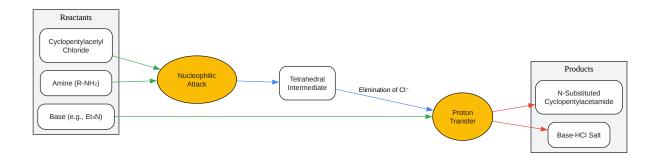


- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-aryl-2-cyclopentylacetamide.

Table 3: Representative Data for Amide Synthesis

Amine Substrate	Product	Typical Yield (%)
Aniline	N-Phenyl-2- cyclopentylacetamide	Not specified
Substituted Anilines	N-(Substituted-phenyl)-2- cyclopentylacetamide	Not specified

Note: While specific yields for **cyclopentylacetyl chloride** reactions were not found, similar reactions with other acyl chlorides generally proceed in high yield.



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